1,3-diethylimidazol-1-ium;tetrafluoroborate
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Overview
Description
1,3-Diethylimidazol-1-ium;tetrafluoroborate is a chemical compound belonging to the family of imidazolium salts. It is characterized by its molecular formula C₇H₁₃BF₄N₂ and a molecular weight of 212.0 g/mol . This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
The mode of action of ionic liquids like 1,3-Diethylimidazolium tetrafluoroborate is primarily through their interactions with various biological and chemical entities. They can interact with and disrupt cellular membranes, proteins, and DNA, but the exact mechanisms are still under investigation .
Action Environment
The action, efficacy, and stability of 1,3-Diethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . Additionally, factors such as temperature, pH, and the presence of other ions or solvents can also impact the properties and effects of this ionic liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate can be synthesized through a reaction between 1,3-diethylimidazole and tetrafluoroboric acid. The reaction typically involves the following steps:
Formation of 1,3-diethylimidazole: This is achieved by reacting imidazole with diethyl sulfate under controlled conditions.
Reaction with Tetrafluoroboric Acid: The 1,3-diethylimidazole is then reacted with tetrafluoroboric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1,3-diethylimidazole: Using large reactors to ensure consistent quality and yield.
Controlled Addition of Tetrafluoroboric Acid: Ensuring the reaction is carried out under optimal conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethylimidazol-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazolium oxides.
Reduction Products: Reduction typically results in the formation of reduced imidazolium derivatives.
Scientific Research Applications
1,3-Diethylimidazol-1-ium;tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Comparison: 1,3-Diethylimidazol-1-ium;tetrafluoroborate is unique due to its specific ethyl substitutions on the imidazolium ring, which influence its physical and chemical properties. Compared to other imidazolium salts, it offers distinct advantages in terms of solubility, stability, and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,3-diethylimidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGBWRGCNKHGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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